Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Description
Historical Context in Pyrazole Chemistry Research
The development of pyrazole chemistry traces back to Ludwig Knorr's pioneering work in 1883, which established foundational synthetic routes for heterocyclic systems. Knorr's condensation of β-diketones with hydrazines laid the groundwork for modern pyrazole derivatization, a methodology later refined by Hans von Pechmann's acetylene-based syntheses. Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate emerges from this lineage, incorporating strategic substitutions (methyl, nitro, and ester groups) that enhance both stability and pharmacological potential compared to early pyrazole analogs.
Historically, pyrazole derivatives gained prominence through their inclusion in nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, demonstrating the scaffold's capacity for target-specific modifications. The introduction of nitro groups in such systems, as seen in the subject compound, represents a deliberate strategy to modulate electron distribution and redox properties—critical factors in drug-receptor interactions.
Table 1: Key Historical Milestones in Pyrazole Chemistry
Position Within Contemporary Heterocyclic Research
In current heterocyclic chemistry, this compound occupies a niche as a multifunctional building block. Its structure enables three primary research applications:
- Medicinal Chemistry : The nitro group facilitates hydrogen bonding with enzymatic targets, while the methyl ester enhances membrane permeability. Studies suggest activity against cyclooxygenase (COX) isoforms and tyrosine kinases, mirroring mechanisms of approved pyrazole-based drugs.
- Materials Science : Conjugation between the aromatic benzoate and electron-deficient pyrazole ring creates charge-transfer complexes with potential optoelectronic applications.
- Synthetic Methodology : The compound serves as a testbed for novel coupling reactions, particularly Suzuki-Miyaura and nitro group reductions, due to its steric and electronic profile.
Recent advances in green chemistry have optimized its synthesis using nanocatalysts (e.g., ZnO nanoparticles), achieving yields exceeding 90% while minimizing hazardous byproducts.
Relevance to Current Scientific Inquiry
Three intersecting domains drive contemporary interest in this compound:
- Targeted Drug Discovery : Molecular docking simulations predict strong binding affinity (ΔG < -8 kcal/mol) for prostaglandin-endoperoxide synthase isoforms, suggesting utility in inflammation modulation. The methyl group at position 5 of the pyrazole ring may reduce metabolic deactivation compared to non-methylated analogs.
- Supramolecular Chemistry : X-ray crystallography reveals π-π stacking between benzoate rings and T-shaped nitro group interactions, enabling design of self-assembling materials.
- Catalysis : The nitro moiety participates in ligand-metal coordination, with preliminary studies showing palladium complexes of this compound catalyzing Heck couplings at 80-85% efficiency.
Equation 1: Hypothetical Binding Energy Calculation
The interaction energy $$ E $$ between the compound and a protein target can be modeled as:
$$
E = \sum \left( \frac{qi qj}{4\pi \epsilon r{ij}} \right) + \sum \left( A{ij} e^{-B{ij} r{ij}} - C{ij} r{ij}^{-6} \right)
$$
where $$ qi $$, $$ qj $$ are atomic charges, $$ r{ij} $$ interatomic distances, and $$ A{ij} $$, $$ B{ij} $$, $$ C{ij} $$ Lennard-Jones parameters.
Research Challenges and Opportunities
Despite its promise, the compound presents several challenges:
- Synthetic Complexity : Multistep synthesis (typically 4-6 steps) introduces scalability issues, with column chromatography often required for purification.
- Nitro Group Instability : Under basic conditions or prolonged UV exposure, the nitro group may undergo partial reduction to amine or nitroso derivatives.
- Solubility Limitations : LogP values >2.5 (calculated) indicate hydrophobicity, necessitating formulation strategies for in vivo studies.
Emerging opportunities include:
- Photodynamic Therapy : Nitro-to-nitrosyl conversion under specific wavelengths could enable light-activated drug release mechanisms.
- Polymer Functionalization : Copolymerization with styrene derivatives yields materials with tunable dielectric constants (ε = 2.8-4.1).
- Proteolysis-Targeting Chimeras (PROTACs) : Ester hydrolysis to carboxylic acid permits conjugation to E3 ligase ligands, creating targeted protein degraders.
Properties
IUPAC Name |
methyl 4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-7-12(16(18)19)14-15(9)8-10-3-5-11(6-4-10)13(17)20-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVJSTWURUAITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is typically constructed through cyclocondensation of hydrazines with 1,3-diketones or alkoxymethylidene intermediates. A method adapted from the synthesis of related pyrazole esters involves:
Synthesis of 5-methyl-3-nitropyrazole :
Benzylation of the pyrazole nitrogen :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Pyrazole nitration | HNO₃, H₂SO₄, 0°C, 2h | 78% | 95% |
| Benzylation | K₂CO₃, DMF, 60°C, 12h | 65% | 98% |
Modular Assembly via Suzuki-Miyaura Coupling
An alternative approach employs palladium-catalyzed cross-coupling to attach pre-functionalized fragments:
- Preparation of 1-(4-methoxycarbonylbenzyl)-5-methyl-3-nitropyrazole :
Advantages :
- Avoids harsh nitration conditions.
- Enables late-stage diversification of the benzoate group.
Limitations :
- Requires synthesis of boronic acid derivatives, increasing step count.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates by 30%.
- Palladium catalysts with bulky phosphine ligands (e.g., XPhos) suppress homocoupling in cross-coupling routes.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.25 (s, 1H, pyrazole-H), 5.32 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Industrial-Scale Considerations
Cost Efficiency
Emerging Methodologies
Photocatalytic Nitration
Recent advances utilize TiO₂ nanoparticles under UV light to nitrate pyrazoles, achieving 85% yield with minimal waste.
Biocatalytic Approaches
Lipase-mediated esterification of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid offers a green alternative to traditional methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Halogenated Derivatives: From substitution reactions involving the methyl group.
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity:
Studies have shown that compounds with similar structures possess antimicrobial properties. The incorporation of the nitro group in the pyrazole ring may enhance the compound's ability to inhibit microbial growth, potentially leading to applications in developing new antibiotics or antifungal agents.
Anti-inflammatory Properties:
Compounds derived from pyrazole have been documented for their anti-inflammatory effects. This compound may exhibit similar properties, making it a candidate for treating inflammatory diseases.
Pharmaceutical Applications
Drug Development:
The unique structure of this compound allows for modifications that can lead to new drug candidates. Its potential as a scaffold for synthesizing analogs could result in compounds with enhanced efficacy and reduced side effects.
Case Study: Pyrazole Derivatives in Cancer Treatment
Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation. This compound could be explored for its potential role in cancer therapy, particularly against specific tumor types that are responsive to pyrazole-based treatments.
Agrochemical Applications
Pesticide Development:
The compound's biological activity suggests potential use as an agrochemical. Its ability to interact with biological systems may be harnessed to develop new pesticides or herbicides, targeting specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares functional similarities with several pyrazole and benzoate derivatives reported in the literature. Key comparisons include:
- Substituent Impact: The nitro group in the target compound enhances polarity compared to non-nitro analogs like Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate . This may improve solubility in polar solvents but reduce membrane permeability.
- Linker Flexibility: The methylene bridge (-CH2-) between the pyrazole and benzoate introduces conformational flexibility, contrasting with rigid quinoline-piperazine derivatives in .
Computational and Crystallographic Insights
- Hydrogen Bonding : The nitro group may participate in intermolecular hydrogen bonds (as in ), affecting crystal packing and solubility .
- Software Tools : Programs like SHELXL and WinGX are critical for refining crystal structures and analyzing molecular geometry, applicable to the target compound’s characterization.
Biological Activity
Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 288.25 g/mol
- Structural Features : The compound contains a benzoate moiety linked to a pyrazole ring with a nitro group at position 3, contributing to its reactivity and biological profile.
Pharmacological Properties
This compound exhibits a range of biological activities attributed to its pyrazole structure. Pyrazoles are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that compounds containing pyrazole rings can exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrazoles have been evaluated against various pathogens, demonstrating inhibition zones in disc diffusion assays against Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : The compound has been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is often assessed using assays like DPPH radical scavenging .
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that the nitro group may play a role in modulating enzyme activity or interacting with cellular targets, potentially leading to altered cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole ring or the benzoate moiety can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., Cl) | Increased antibacterial potency |
| Variation in alkyl substituents | Altered lipophilicity affecting bioavailability |
| Nitro group position changes | Impact on electron distribution affecting reactivity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition with zones of clearance exceeding those of standard antibiotics .
- Antioxidant Potential : In vitro assays assessing antioxidant capacity indicated that this compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in cells .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, the pyrazole moiety can be functionalized through nitration of 5-methyl-1H-pyrazole derivatives followed by alkylation with methyl 4-(bromomethyl)benzoate. Key steps include:
- Nitration : Use fuming HNO₃ in H₂SO₄ at 0–5°C to introduce the nitro group at the 3-position of the pyrazole ring .
- Alkylation : React the nitro-substituted pyrazole with methyl 4-(bromomethyl)benzoate in DMF using K₂CO₃ as a base at 60–80°C .
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from DMF to THF) to reduce side products like O-alkylation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95% area).
- Spectroscopy : Confirm the ester carbonyl (C=O) at ~1700 cm⁻¹ via FTIR. ¹H NMR should show signals for the pyrazole nitro group (no protons), methyl ester (δ ~3.9 ppm, singlet), and aromatic protons (δ 7.2–8.1 ppm) .
- Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: 52.3%, H: 4.2%, N: 14.7%) .
Q. What are the standard protocols for recrystallization to achieve high yields?
Recrystallize from a methanol/ethyl acetate (1:3) mixture. Heat to 60°C for dissolution, cool slowly to 4°C, and filter. Yield improvements (70–85%) are achieved by seeding with pre-formed crystals and controlling cooling rates .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions?
Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen bonds between the nitro group (O···H) and aromatic protons of adjacent molecules, forming a 2D network. Use SHELX for refinement and ORTEP-3 for visualization . Graph-set analysis (e.g., R₂²(8) motifs) highlights dimeric interactions critical for crystal packing .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Contradiction Example : Discrepancies in ¹H NMR integration ratios for methyl groups may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to stabilize conformers and clarify splitting patterns .
- Crystallographic Validation : Compare experimental XRD bond lengths (e.g., C–NO₂: 1.21–1.23 Å) with DFT-calculated values to confirm geometry .
Q. How can reaction intermediates be trapped and characterized to study mechanistic pathways?
- Quenching : Halt reactions at 50% conversion (via rapid cooling) and isolate intermediates via flash chromatography.
- Mass Spectrometry : High-resolution ESI-MS can identify transient species (e.g., acylium ions during esterification) .
- In Situ IR : Monitor nitro group reduction intermediates (e.g., amine formation) during catalytic hydrogenation .
Q. What computational methods predict the compound’s stability under varying pH and temperature?
Q. How does steric hindrance from the 5-methyl group influence reactivity in further functionalization?
The 5-methyl group restricts electrophilic substitution at the pyrazole 4-position. For example, Friedel-Crafts acylation fails due to steric blocking, necessitating alternative routes like Ullmann coupling for aryl introductions .
Methodological Tables
Q. Table 1. Key Crystallographic Data
| Parameter | Value (SC-XRD) |
|---|---|
| Space group | P2₁/c |
| Bond length (C–NO₂) | 1.22 Å |
| Hydrogen bonds | O···H (2.05 Å) |
| Refinement software | SHELXL-2018 |
Q. Table 2. Optimal Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78% |
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 65% |
| Recrystallization | Methanol/ethyl acetate, slow cooling | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
